3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid
Description
Historical Context and Significance of Pyrazole (B372694) Derivatives in Pharmaceutical Chemistry
The journey of pyrazole chemistry began in the 19th century, with the first synthesis of the parent pyrazole compound reported in 1883. The German chemist Ludwig Knorr is credited with giving the term "pyrazole" to this class of compounds in the same year. ijraset.com Pyrazole is a five-membered aromatic heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms. nih.govnih.gov This unique scaffold has become a cornerstone in pharmaceutical development due to its metabolic stability and diverse biological activities. nih.govglobalresearchonline.net
The significance of pyrazole derivatives in medicinal chemistry is underscored by their presence in numerous approved drugs. nih.govtandfonline.com These compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. nih.govglobalresearchonline.netresearcher.life A notable example is Celecoxib, a pyrazole-based drug widely used for treating arthritis and other inflammatory conditions. The versatility of the pyrazole nucleus allows it to serve as a "privileged scaffold," a molecular framework that can bind to multiple biological targets, making it a valuable building block in the design of new therapeutic agents. nih.govmdpi.com Researchers have developed pyrazole as a multipurpose lead compound, leading to the creation of over 500 potential therapeutic compounds and more than 100 pyrazole-based compounds currently in clinical trials. The continued exploration of pyrazole chemistry is expected to yield even more innovative treatments, transforming the landscape of modern medicine.
Importance of Carboxylic Acid Functional Groups in Bioactive Molecules
The carboxylic acid functional group (-COOH) is a fundamental component in the design and function of bioactive molecules. nih.gov Its prevalence is remarkable, with estimates suggesting that roughly 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This functional group plays a pivotal role in the biochemistry of living systems and is a constituent of many endogenous substances like amino acids and prostanoids. nih.govwiley-vch.de
The importance of the carboxylic acid moiety in drug design stems from its unique physicochemical properties. numberanalytics.comwisdomlib.org Its acidity and ability to form strong electrostatic interactions and hydrogen bonds often make it a key determinant in drug-target interactions. nih.govresearchgate.net These interactions are critical for the binding of a drug to its biological target, such as an enzyme or receptor. numberanalytics.com Furthermore, the carboxylic acid group can significantly enhance a molecule's water solubility, which is a crucial attribute for drug-like compounds as it affects their absorption, distribution, metabolism, and excretion (ADME) properties. wiley-vch.denumberanalytics.comacs.org While the presence of a carboxylic acid can sometimes pose challenges, such as limited permeability across biological membranes, its role as a pharmacophore—the part of a molecule responsible for its biological activity—is well-established in numerous successful drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, and various antibiotics. nih.govnumberanalytics.comresearchgate.net
Structural Features and Nomenclature of 3-(3-Phenyl-1H-pyrazol-1-yl)butanoic Acid
The name "this compound" systematically describes the molecule's distinct structural components, which are assembled according to IUPAC nomenclature rules.
Butanoic Acid: This is the parent structure, a four-carbon aliphatic chain with a carboxylic acid (-COOH) group at one end.
3-(...): This indicates that a substituent is attached to the third carbon atom of the butanoic acid chain.
Pyrazol-1-yl: This signifies a pyrazole ring connected to the butanoic acid chain. The "1-yl" specifies that the point of attachment is the nitrogen atom at position 1 of the pyrazole ring.
3-Phenyl-1H-: This denotes that a phenyl group (-C₆H₅) is attached to the third carbon atom of the pyrazole ring. The "1H" confirms the position of the single hydrogen atom on one of the nitrogen atoms in the pyrazole ring.
The molecule is chiral, with a stereocenter at the third carbon of the butanoic acid chain. This structure combines the aromatic, heterocyclic pyrazole ring with the functional carboxylic acid group via a short aliphatic linker.
| Property | Data |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Core Components | Phenyl Ring, Pyrazole Ring, Butanoic Acid |
| Key Functional Groups | Carboxylic Acid, Aromatic Heterocycle |
Note: Data derived from the chemical structure.
Research Landscape and Potential Academic Applications for Pyrazole-Containing Scaffolds
The pyrazole scaffold is a subject of intense academic and industrial research due to its proven track record in successful drugs and its versatile chemical nature. nih.govnih.gov The research landscape for pyrazole-containing compounds is vast, spanning numerous therapeutic areas. globalresearchonline.netresearcher.life A significant area of focus is in oncology, where pyrazole derivatives have been extensively explored as potent and selective anticancer agents. nih.gov They have been shown to interact with various targets involved in cancer progression, such as protein kinases (e.g., EGFR, B-raf), tubulin, and DNA. nih.govmdpi.com Several pyrazole-based kinase inhibitors, such as Crizotinib and Ruxolitinib, are approved for clinical use. mdpi.com
Beyond cancer, pyrazole derivatives are investigated for a wide range of other applications. They are developed as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX). mdpi.commdpi.comku.dk There is also significant research into their potential as neuroprotective agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net The synthesis and biological evaluation of novel pyrazole derivatives is a continuous effort in medicinal chemistry, with studies focusing on creating new compounds with enhanced efficacy and selectivity. mdpi.comnih.govresearchgate.netmdpi.com The incorporation of a butanoic acid side chain, as seen in the subject molecule, is a strategy used to interact with specific biological targets; for instance, pyrazoloalkanoic acids have been evaluated as inhibitors of platelet aggregation. nih.gov The combination of the privileged pyrazole scaffold with the pharmacologically important carboxylic acid group makes compounds like this compound interesting candidates for further academic and pharmaceutical investigation. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(3-phenylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-10(9-13(16)17)15-8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
PBWAWMCVUKFZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Phenyl 1h Pyrazol 1 Yl Butanoic Acid and Its Analogs
Strategies for the Construction of the 3-Phenyl-1H-pyrazole Core
The formation of the 3-phenyl-1H-pyrazole scaffold is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches often involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine (B178648) derivative.
Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors
One of the most traditional and widely employed methods for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govuab.cat In the context of synthesizing the 3-phenyl-1H-pyrazole core, a suitable 1,3-dicarbonyl precursor bearing a phenyl group is required. For instance, benzoylacetone (B1666692) can react with hydrazine hydrate (B1144303) to yield 3-phenyl-5-methyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The versatility of this method lies in the commercial availability of a wide range of 1,3-dicarbonyl compounds and substituted hydrazines, allowing for the synthesis of a diverse library of pyrazole derivatives. uab.cat
Table 1: Examples of 1,3-Dicarbonyl Precursors and Hydrazines for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Core |
| Benzoylacetone | Hydrazine hydrate | 3-Phenyl-5-methyl-1H-pyrazole |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole |
| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole |
1,3-Dipolar Cycloaddition Routes to Pyrazoles
The 1,3-dipolar cycloaddition reaction offers a powerful and convergent approach to the synthesis of pyrazoles. semanticscholar.orgmdpi.com This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). semanticscholar.org For the synthesis of the 3-phenyl-1H-pyrazole core, a phenyl-substituted diazo compound can be reacted with a suitable alkyne. For example, the reaction of phenyldiazomethane (B1605601) with acetylene (B1199291) would, in principle, yield 3-phenyl-1H-pyrazole. However, the handling of volatile and potentially hazardous diazo compounds and acetylene gas requires specialized equipment and safety precautions. semanticscholar.org
A more practical variation involves the in-situ generation of the diazo compound. For instance, tosylhydrazones of aromatic aldehydes can serve as stable precursors to diazo compounds. mdpi.com The reaction of the tosylhydrazone of benzaldehyde (B42025) with a suitable alkyne in the presence of a base can provide a regioselective route to 3-phenyl-substituted pyrazoles. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the diazo compound and the alkyne. semanticscholar.org
Multicomponent Reaction Approaches for Substituted Pyrazoles
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including substituted pyrazoles. nih.govresearchgate.netrsc.org These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates substantial portions of all the reactants. rsc.org This approach avoids the isolation of intermediates, thereby saving time, reagents, and solvents. nih.gov
Several MCR strategies have been developed for the synthesis of pyrazoles. A common approach involves the in-situ formation of a 1,3-dicarbonyl compound or an enaminone, which then undergoes cyclocondensation with a hydrazine. nih.govresearchgate.net For example, a three-component reaction between an aromatic aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and a hydrazine can lead to the formation of highly substituted pyrazoles in a single step. nih.gov The diversity of commercially available aldehydes, β-ketoesters, and hydrazines makes this a highly versatile method for generating libraries of pyrazole analogs. rsc.org
Synthesis from Phenyl-Containing Precursors and Functionalization of Pyrazole Rings
An alternative strategy involves starting with a pre-formed pyrazole ring and introducing the phenyl group at a later stage. This can be achieved through cross-coupling reactions. For instance, a halogenated pyrazole, such as 3-bromopyrazole, can be subjected to a Suzuki or Stille coupling reaction with a phenylboronic acid or a phenyltin reagent, respectively, to introduce the phenyl group at the 3-position. This approach is particularly useful when the desired substitution pattern on the phenyl ring is not compatible with the conditions of the primary pyrazole-forming reactions.
Conversely, one can start with a phenyl-containing precursor that is then elaborated into the pyrazole ring. For example, acetophenone (B1666503) can be converted into a chalcone (B49325) (an α,β-unsaturated ketone) by reaction with an appropriate aldehyde. nih.gov The resulting chalcone can then undergo a cyclocondensation reaction with hydrazine to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. nih.gov This method allows for the introduction of substituents on both the phenyl ring and the pyrazole ring at different stages of the synthesis. atlantis-press.comgoogle.com
Introduction of the Butanoic Acid Chain at the Pyrazole N1 Position
Once the 3-phenyl-1H-pyrazole core has been synthesized, the next step is the introduction of the butanoic acid moiety at the N1 position of the pyrazole ring.
N-Alkylation Strategies
The most direct method for introducing the butanoic acid chain is through the N-alkylation of the 3-phenyl-1H-pyrazole. Since 3-phenyl-1H-pyrazole is an unsymmetrical molecule, N-alkylation can potentially lead to two regioisomers: the desired N1-alkylated product and the N2-alkylated product. The regioselectivity of this reaction is a critical consideration and is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the steric hindrance around the two nitrogen atoms. nih.gov
A common approach involves the deprotonation of the pyrazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an electrophile containing the butanoic acid backbone. nih.gov A suitable alkylating agent would be an ethyl 3-halobutanoate, such as ethyl 3-bromobutanoate. The reaction would proceed via an SN2 mechanism, with the pyrazolate anion acting as the nucleophile.
The steric bulk of the phenyl group at the C3 position generally directs the alkylation to the less sterically hindered N1 position, leading to the desired regioisomer as the major product. nih.gov The reaction conditions can be optimized to maximize the yield of the N1-alkylated product. For example, the choice of a less polar solvent like DMF has been shown to favor N1-alkylation. nih.gov
Table 2: Reagents and Conditions for N-Alkylation of 3-Phenyl-1H-pyrazole
| Alkylating Agent | Base | Solvent | Expected Major Product (Ester) |
| Ethyl 3-bromobutanoate | NaH | DMF | Ethyl 3-(3-phenyl-1H-pyrazol-1-yl)butanoate |
| Methyl 3-iodobutanoate | K2CO3 | Acetonitrile | Methyl 3-(3-phenyl-1H-pyrazol-1-yl)butanoate |
| tert-Butyl 3-tosyloxybutanoate | Cs2CO3 | DMF | tert-Butyl 3-(3-phenyl-1H-pyrazol-1-yl)butanoate |
Following the successful N-alkylation to introduce the butanoate ester, a final hydrolysis step is required to obtain the target carboxylic acid, 3-(3-phenyl-1H-pyrazol-1-yl)butanoic acid. This is typically achieved by treating the ester with an aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide, followed by acidification.
Asymmetric Approaches for the Butanoic Acid Stereocenter
The creation of the chiral center in this compound is a critical step in its synthesis. Asymmetric methodologies are employed to control the stereochemistry at this position, leading to the selective formation of one enantiomer over the other.
Rhodium-Catalyzed Asymmetric 1,4-Addition Methodologies
Rhodium-catalyzed asymmetric 1,4-addition, or conjugate addition, stands out as a powerful method for setting the stereocenter. This reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, guided by a chiral rhodium catalyst. In the synthesis of the target molecule, this translates to the addition of 3-phenyl-1H-pyrazole to a crotonate ester.
The success of this reaction hinges on the chiral ligand attached to the rhodium center. Chiral diene ligands, in particular, have been shown to be highly effective. nih.gov For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester. researchgate.net The use of (R)-BINAP as the chiral ligand resulted in the (S) absolute configuration as the major product. researchgate.net This approach highlights the ability of the catalyst system to dictate the stereochemical outcome.
The mechanism involves the formation of a chiral rhodium-aryl complex, to which the α,β-unsaturated ester coordinates. The stereochemistry of the final product is determined by the facial selectivity of the migratory insertion step, which is controlled by the steric and electronic properties of the chiral ligand. nih.gov Research has shown that chiral diene ligands bearing an amide functionality can act as bifunctional ligands, potentially stabilizing the transition state through hydrogen bonding and accelerating the 1,4-addition step. nih.gov
Table 1: Key Factors in Rhodium-Catalyzed Asymmetric 1,4-Addition
| Factor | Description | Significance |
|---|---|---|
| Chiral Ligand | A chiral molecule that binds to the rhodium catalyst, creating a chiral environment for the reaction. Examples include (R)-BINAP and various chiral dienes. | Dictates the enantioselectivity of the reaction, determining which stereoisomer is preferentially formed. |
| Substrate | An α,β-unsaturated carbonyl compound, such as a crotonate ester, that accepts the nucleophile. | The structure of the substrate can influence reaction rates and selectivity. |
| Nucleophile | The molecule that adds to the substrate. In this context, it is 3-phenyl-1H-pyrazole or a related arylboronic acid. | The nature of the nucleophile is central to forming the desired product structure. |
| Solvent | The medium in which the reaction is conducted. | Can affect catalyst solubility, stability, and overall reaction efficiency. |
Overall Synthetic Pathways and Optimizations
The assembly of this compound can be approached through different strategic plans, with a focus on efficiency, scalability, and stereochemical purity.
Convergent and Linear Synthesis Strategies
The synthesis of complex molecules like this compound can be designed using either a linear or a convergent approach. wikipedia.org
The choice between these strategies depends on the availability of starting materials, the complexity of the molecule, and the efficiency of the individual reactions.
Stereoselective Synthesis of Enantiopure Isomers
Achieving enantiopure isomers is a primary goal in the synthesis of chiral molecules. The rhodium-catalyzed asymmetric 1,4-addition is a key method for establishing the desired stereocenter with high enantioselectivity. nih.govresearchgate.net Another approach involves the use of a chiral auxiliary. For example, tert-butanesulfinamide has been used as a chiral auxiliary to synthesize novel chiral pyrazole derivatives. nih.gov This method involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by removal of the auxiliary to yield the chiral amine, which can then be further elaborated to form the pyrazole-containing target. nih.gov Such methods are crucial for producing a single enantiomer of the final product.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing product yield and purity. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and the nature of reactants and additives. researchgate.netresearchgate.net
For pyrazole synthesis in general, solvent choice can be critical. For instance, cyclocondensation reactions to form pyrazole rings have shown better results in aprotic dipolar solvents compared to polar protic solvents. nih.gov The addition of acid can also accelerate dehydration steps and improve yields. nih.govmdpi.com
In conjugate addition reactions, the choice of base and solvent can dramatically affect the outcome, with some conditions leading to decomposition of starting materials while others provide the desired product in high yield. researchgate.net For example, a study on aza-Michael additions found that conducting the reaction in water at elevated temperatures without any catalyst provided the optimal yield for certain substrates. acs.org While not directly on the target molecule, these principles of optimizing conditions—testing various solvents, bases, catalysts, and temperatures—are universally applicable to improve the efficiency of the synthesis of this compound. researchgate.netresearchgate.net
Advanced Structural Characterization and Spectroscopic Analysis in Research
Elucidation of Molecular Conformation and Tautomeric Forms of Pyrazoles
The pyrazole (B372694) ring is an aromatic heterocycle that can exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. Unsubstituted pyrazole, for instance, can be represented in three tautomeric forms. nih.gov For N-substituted pyrazoles like 3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid, where the nitrogen at position 1 (N1) is alkylated by the butanoic acid chain, annular tautomerism is fixed. However, the potential for other tautomeric forms, such as those involving a shift of a proton from a carbon to a nitrogen atom, is a consideration in structural analysis, often investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com In solution, this process can be very rapid on the NMR timescale, sometimes requiring analysis at low temperatures to resolve the distinct forms. researchgate.net
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for verifying the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of every hydrogen atom. The spectrum for this compound is expected to show distinct signals for the protons on the butanoic acid chain, the pyrazole ring, and the phenyl ring. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm). docbrown.info The protons of the butanoic acid chain would appear as multiplets due to spin-spin coupling, with the methyl group protons appearing as a doublet, and the methylene (B1212753) and methine protons as more complex multiplets. docbrown.infochemicalbook.com The protons on the pyrazole and phenyl rings would resonate in the aromatic region of the spectrum (typically δ 7-8 ppm). mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key signal is that of the carbonyl carbon in the carboxylic acid group, which is expected to appear significantly downfield (δ > 170 ppm). The carbon atoms of the phenyl and pyrazole rings would produce a cluster of signals in the aromatic region (δ 110-150 ppm), while the aliphatic carbons of the butanoic acid chain would appear at upfield chemical shifts. mdpi.com
The combined data from these NMR experiments provide definitive proof of the molecule's structure.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~175 |
| Phenyl Ring Protons | 7.2 - 7.8 (multiplets) | 125 - 135 |
| Pyrazole Ring Protons | 6.5 - 8.0 (doublets) | 105 - 145 |
| Butanoic Acid (α-CH₂) | ~2.6 (multiplet) | ~40 |
| Butanoic Acid (β-CH) | ~4.5 (multiplet) | ~55 |
| Butanoic Acid (γ-CH₃) | ~1.4 (doublet) | ~20 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₃H₁₄N₂O₂), the molecular weight is 230.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular ion peak for this compound would be observed at m/z = 230. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. docbrown.info
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, mass of 17) or the loss of the entire carboxyl group (-COOH, mass of 45). libretexts.orgmiamioh.edu Therefore, prominent peaks might be expected at m/z = 213 ([M-OH]⁺) and m/z = 185 ([M-COOH]⁺). Other fragmentations can involve cleavage of the butanoic acid chain or the pyrazole ring system itself. The observation of a fragment at m/z = 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also a common feature for phenyl-substituted compounds. asianpubs.org
| m/z Value | Predicted Fragment Ion | Description |
|---|---|---|
| 230 | [C₁₃H₁₄N₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 213 | [C₁₃H₁₃N₂O]⁺ | Loss of -OH radical |
| 185 | [C₁₂H₁₃N₂]⁺ | Loss of -COOH group |
| 157 | [C₁₀H₉N₂]⁺ | Fragmentation of butanoic acid side chain |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would be dominated by features from the carboxylic acid group. A very broad and strong absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info A sharp and intense absorption peak around 1700–1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. mdpi.comdocbrown.info The region between 1450 and 1650 cm⁻¹ would contain absorptions from C=C stretching in the phenyl ring and C=N stretching in the pyrazole ring. Aliphatic and aromatic C-H stretching vibrations would appear just below and above 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic rings. This can provide additional structural information that may be weak or absent in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic (Phenyl, Pyrazole) |
| 2850-3000 | C-H Stretch | Aliphatic (Butanoic acid chain) |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| 1700-1725 (strong, sharp) | C=O Stretch | Carboxylic Acid |
| 1450-1650 | C=C and C=N Stretch | Aromatic and Pyrazole Rings |
Computational Chemistry and Molecular Modeling of 3 3 Phenyl 1h Pyrazol 1 Yl Butanoic Acid
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the electronic structure and intrinsic properties of a molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov The process involves finding the lowest energy conformation of the molecule. For pyrazole (B372694) derivatives, the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is commonly employed to achieve a high degree of accuracy. mdpi.comnih.gov
Geometry optimization calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model. Studies on similar pyrazole-based structures show that bond lengths calculated via DFT typically deviate by less than 0.03 Å and bond angles by less than 3 degrees from experimental values, indicating a strong correlation. mdpi.com
| Parameter | Experimental Value | DFT Calculated Value |
| Bond Length (Å) | Varies | ~0.03 Å deviation from exp. |
| Bond Angle (°) | Varies | < 3° deviation from exp. |
| A representative comparison illustrating the typical accuracy of DFT calculations for pyrazole derivatives against experimental X-ray diffraction data. mdpi.com |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For pyrazole derivatives, DFT calculations are used to determine these energy values, which help in predicting their reactivity profiles. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrazole Derivative 1 | -6.51 | -1.39 | 5.12 |
| Pyrazole Derivative 2 | -6.78 | -1.61 | 5.17 |
| Illustrative HOMO-LUMO energy data for representative pyrazole compounds, calculated using DFT. A larger energy gap implies greater molecular stability. nih.gov |
Quantum chemical methods can accurately predict various spectroscopic parameters.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The calculated vibrational modes can be correlated with experimental IR data to assign specific peaks to the stretching or bending of particular bonds within the molecule, such as C=O, C=N, and aromatic C-H bonds. researchgate.netmdpi.com
UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV/Vis) spectrum. researchgate.net This analysis helps to understand the electronic structure and can identify the molecular orbitals involved in the main electronic transitions, such as π→π* transitions. unar.ac.id
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique allows for the exploration of the conformational space of a molecule, revealing its flexibility and how it might change shape in different environments, such as in solution or when approaching a biological target. nih.gov For pyrazole derivatives, MD simulations can be used to understand how the molecule behaves in a biological system, such as a lipid bilayer or the active site of a protein, and to assess the stability of its binding poses over time. researchgate.netekb.eg
In Silico Prediction of Molecular Descriptors Relevant to Biological Activity
In silico tools are widely used to predict molecular properties, or "descriptors," that are relevant to a compound's potential as a drug candidate. These descriptors are used to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Software and web-based platforms like Molinspiration and SwissADME can calculate key descriptors based on a molecule's structure. allsubjectjournal.com These descriptors are often evaluated against criteria such as Lipinski's Rule of Five, which helps to predict if a compound has drug-like properties.
| Molecular Descriptor | Value | Lipinski's Rule of Five Guideline |
| LogP (Octanol-Water Partition Coefficient) | < 5 | Measure of lipophilicity |
| Molecular Weight (MW) | < 500 Da | Relates to size |
| Number of H-bond Donors (nOHNH) | < 5 | Relates to solubility/permeability |
| Number of H-bond Acceptors (nON) | < 10 | Relates to solubility/permeability |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability |
| Key molecular descriptors and their relevance in predicting the drug-likeness of a compound. allsubjectjournal.com |
Molecular Docking Studies with Potential Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been performed against numerous protein targets, including enzymes like kinases and carbonic anhydrase. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The results also reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. ekb.eg These insights are critical for structure-activity relationship (SAR) studies and for designing new molecules with improved potency and selectivity. nih.govbiointerfaceresearch.com
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| BRAF(V600E) Kinase | -8.5 to -10.0 | Cys532, Trp531, Phe595 |
| Carbonic Anhydrase II | -7.0 to -8.5 | His94, His96, Thr199 |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.0 to -9.5 | Leu83, Lys33, Gln131 |
| Illustrative molecular docking results for various pyrazole derivatives with different protein targets, highlighting typical binding energies and key amino acid interactions. ekb.egnih.govnih.gov |
Elucidation of Ligand-Receptor Binding Modes
Molecular docking simulations are a primary method for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For compounds like 3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid, the binding mode is largely dictated by its key structural features: the phenyl ring, the pyrazole core, and the butanoic acid side chain. Studies on analogous pyrazole-containing molecules suggest potential binding modes in various enzymes and receptors known to be involved in inflammatory processes.
A plausible target for pyrazole derivatives is the microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory pathway. nku.edu Computational studies on inhibitors of mPGES-1 reveal that the binding pocket accommodates a U-shaped conformation of the ligands. researchgate.net In this context, the butanoic acid moiety of this compound would likely orient itself towards the polar region of the active site. The terminal carboxylic acid group is crucial, as it can act as a hydrogen bond donor and acceptor, forming strong, directional interactions with key amino acid residues, thereby anchoring the molecule.
The table below summarizes the potential binding modes based on analogous compounds.
| Potential Target Receptor | Predicted Binding Mode | Key Moieties Involved |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | U-shaped conformation within the active site. | Carboxylic acid group in the polar region; Phenyl-pyrazole core in the hydrophobic pocket. |
| αvβ6 Integrin | Mimetic of RGD peptide binding. | Carboxylate of butanoic acid mimics aspartic acid, forming ionic bonds; Phenyl-pyrazole core occupies adjacent hydrophobic regions. researchgate.net |
Identification of Key Interaction Hotspots
Key interaction hotspots are specific amino acid residues within a receptor's active site that form crucial bonds with a ligand, contributing significantly to the binding affinity and stability of the ligand-receptor complex. For this compound, these interactions can be inferred from docking studies of similar pyrazole inhibitors against various targets. nih.gov
The carboxylic acid group is consistently identified as a critical interaction point. In the active site of mPGES-1, this group is predicted to form hydrogen bonds with residues such as Arginine (Arg126), Tyrosine (Tyr117), or Histidine (His113). researchgate.net These interactions are vital for the proper orientation and stabilization of the inhibitor within the enzyme.
The aromatic portions of the molecule, the phenyl and pyrazole rings, are instrumental in forming non-polar interactions. These include:
Hydrophobic Interactions: The phenyl group and the pyrazole ring can fit into hydrophobic pockets lined with non-polar amino acid residues like Leucine, Valine, and Alanine. These interactions are driven by the displacement of water molecules from the binding site, which is entropically favorable.
π-π Stacking: The planar phenyl ring can stack against the aromatic side chains of residues such as Phenylalanine, Tyrosine, or Tryptophan, creating stabilizing π-π interactions.
π-Cation Interactions: The electron-rich π-system of the phenyl or pyrazole ring can interact favorably with positively charged residues like Lysine or Arginine.
Docking studies of pyrazole derivatives into various kinase enzymes also highlight the importance of hydrogen bonding involving the pyrazole nitrogen atoms. nih.govresearchgate.net These nitrogen atoms can act as hydrogen bond acceptors, interacting with backbone amide protons or polar side chains of residues like Threonine or Serine in the hinge region of a kinase, a common binding pattern for kinase inhibitors. nih.gov
The table below details the likely key interactions and the amino acid residues involved, based on computational models of analogous compounds.
| Interaction Type | Molecular Moiety | Potential Interacting Residues |
| Hydrogen Bonding / Ionic Interaction | Carboxylic Acid (Butanoic Acid) | Arginine (Arg), Lysine (Lys), Tyrosine (Tyr), Histidine (His) researchgate.net |
| Hydrogen Bonding | Pyrazole Nitrogens | Threonine (Thr), Serine (Ser), Cysteine (Cys), Asparagine (Asn) |
| Hydrophobic Interactions | Phenyl Ring, Pyrazole Ring | Leucine (Leu), Valine (Val), Alanine (Ala), Isoleucine (Ile) |
| π-π Stacking | Phenyl Ring, Pyrazole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Structure Activity Relationship Sar Studies Within the Pyrazolylbutanoic Acid Scaffold
Impact of Substitutions on the Phenyl Ring of the Pyrazole (B372694) Core
The phenyl ring attached to the C3 position of the pyrazole core is a critical component for interaction with biological targets, and its substitution pattern significantly modulates activity. SAR studies have revealed that both the nature and position of substituents on this ring can drastically alter potency and selectivity.
Research into pyrazole derivatives has shown that the introduction of various substituents, including halogens, alkyl, and aryl groups, can lead to marked differences in biological effect. researchgate.netmdpi.com For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogs featuring a 3-(4-fluoro)phenyl group demonstrated potent inhibition of M.tb growth. mdpi.com This suggests that electron-withdrawing groups at the para-position can be favorable. In other contexts, such as chalcone (B49325) derivatives bearing a pyrazole moiety, a 4-nitrophenyl group (strongly electron-withdrawing) enhanced biological effects more than a 4-chlorophenyl group. nih.gov
Table 1: Effect of Phenyl Ring Substitutions on Biological Activity
| Position | Substituent | General Effect on Activity | Reference |
|---|---|---|---|
| para | Fluoro (-F) | Often enhances potency | mdpi.com |
| para | Nitro (-NO₂) | Can increase biological effect | nih.gov |
| para | Chloro (-Cl) | Can contribute to activity | nih.govnih.gov |
| ortho | Various | May reduce affinity due to steric clash | nih.gov |
Modifications of the Butanoic Acid Chain and their Conformational Effects
The butanoic acid chain serves as a crucial acidic pharmacophore, often mimicking the phosphate (B84403) group of endogenous ligands like LPA or the aspartic acid residue in RGD-mimetic integrin inhibitors. researchgate.net Modifications to this chain, including altering its length, rigidity, or replacing the carboxylic acid group, have profound effects on the molecule's conformation and its ability to bind to its target.
Replacing the butanoic acid with an oxycyclohexyl acid group has been a successful strategy in the development of potent LPA1 receptor antagonists, leading to the discovery of compounds like BMS-986278. nih.govresearchgate.net This modification introduces a more rigid scaffold compared to the flexible butanoic acid chain, which can lock the molecule into a more favorable binding conformation, thereby increasing potency.
Furthermore, the linker between the pyrazole core and the acidic head is important. In related multimodal anion exchange systems, increasing the distance between the charged group and the hydrophobic core led to earlier elution of proteins, suggesting weaker binding. nih.gov This principle can be extrapolated to drug-receptor interactions, where an optimal chain length is necessary to correctly position the acidic group for interaction with key residues in the receptor binding pocket.
Stereochemistry of the Butanoic Acid Stereocenter and its Influence on Biological Recognition
The butanoic acid moiety contains a chiral center at the C3 position, and the stereochemistry at this center is often a critical determinant of biological activity. Ligand recognition by G protein-coupled receptors (GPCRs) and enzymes typically shows a strong preference for one enantiomer over the other. nih.govresearchgate.net
In the development of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids as αvβ6 integrin inhibitors, a rhodium-catalyzed asymmetric synthesis was employed to produce the (S) absolute configuration as the major product. researchgate.net This specific stereoisomer, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, exhibited very high affinity for the target. researchgate.net This highlights that the precise three-dimensional arrangement of the substituents around the stereocenter is essential for optimal interaction with the receptor.
While the natural ligand LPA itself is recognized similarly by its receptors regardless of its stereochemistry, synthetic analogs containing different backbones often exhibit strong stereoselectivity. nih.govresearchgate.net This stereoselective interaction is a key principle that can be exploited to develop highly selective receptor antagonists. nih.govresearchgate.net The differential activity between enantiomers underscores the highly specific nature of the binding pocket, where only one stereoisomer can achieve the optimal orientation for high-affinity binding and subsequent biological effect.
Role of the Pyrazole Ring Substituents in Modulating Target Affinity
Substituents on the pyrazole ring itself play a significant role in modulating target affinity and selectivity. mdpi.com The size, position, and electronic nature of these groups can fine-tune the interactions within the receptor's binding site. researchgate.netmdpi.com
Studies have shown that introducing small alkyl groups, such as methyl groups, can significantly enhance affinity. For example, the substitution with a 3,5-dimethyl pyrazole was found to produce the highest selectivity for αvβ6 integrin in a series of butanoic acid derivatives. researchgate.net In another study focusing on CYP2E1 binding, the introduction of a methyl group at the C4 position of the pyrazole ring led to a 50-fold increase in affinity compared to the unsubstituted pyrazole. nih.gov However, placing methyl groups at both the C3 and C5 positions simultaneously blocked binding to CYP2E1, indicating a delicate balance between beneficial hydrophobic interactions and detrimental steric clashes. nih.gov
Table 2: Effect of Pyrazole Ring Substitutions on Target Affinity
| Position(s) | Substituent(s) | Target | General Effect on Affinity | Reference |
|---|---|---|---|---|
| C3, C5 | Dimethyl | αvβ6 integrin | Increased selectivity | researchgate.net |
| C4 | Methyl | CYP2E1 | 50-fold increase | nih.gov |
| C3 | Methyl | CYP2E1 | 2-fold increase | nih.gov |
| C3, C5 | Dimethyl | CYP2E1 | Blocked binding | nih.gov |
| C3 | Phenyl | Meprin α | High inhibitory activity | nih.gov |
Design Principles for Optimized Analogs Based on SAR Data
The cumulative SAR data provides a clear set of design principles for the optimization of pyrazolylbutanoic acid analogs. The goal is to create molecules with superior potency, selectivity, and favorable pharmacokinetic properties. mdpi.com
A key strategy involves structure-based drug design, which leverages knowledge of the target receptor's structure to guide modifications. nih.gov Based on the SAR findings, several principles emerge:
Phenyl Ring Optimization: Meta-substitution on the phenyl ring appears beneficial for potency. researchgate.net Introducing small, electron-withdrawing groups like fluorine at the para-position can also enhance activity.
Butanoic Acid Moiety: The carboxylic acid is essential for activity, but the flexible chain can be replaced with more rigid structures, like a cyclohexyl acid, to improve conformational stability and potency. nih.govresearchgate.net
Stereochemical Control: Synthesis should be stereoselective to produce the more active enantiomer, as biological recognition is highly dependent on the 3D structure at the butanoic acid stereocenter. researchgate.net
Pyrazole Core Substitution: Small alkyl groups, particularly a 3,5-dimethyl substitution pattern, can significantly enhance selectivity for certain targets. researchgate.net The choice of substituent must be carefully balanced to increase hydrophobic interactions without causing steric hindrance. nih.gov
By integrating these principles, medicinal chemists can rationally design novel analogs. For example, combining a meta-substituted phenyl group with a stereochemically pure (S)-butanoic acid moiety and a 3,5-dimethylpyrazole (B48361) core could lead to a highly potent and selective compound. This iterative process of design, synthesis, and testing, guided by SAR data, is fundamental to the discovery of new therapeutic agents. mdpi.com
Mechanistic Insights into Biological Activities of Pyrazolylbutanoic Acid Derivatives
Investigation of Integrin Receptor Interactions
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, proliferation, differentiation, and migration. Certain pyrazolylbutanoic acid derivatives have been identified as potent and selective modulators of integrin activity.
Molecular Recognition of Specific Integrin Subtypes (e.g., αvβ6)
Research has led to the development of highly potent and selective inhibitors of the αvβ6 integrin, a receptor that is often overexpressed in various cancers and fibrotic diseases. One such derivative, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has demonstrated exceptional affinity and selectivity for the αvβ6 integrin. acs.orgresearchgate.netnih.gov A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized and evaluated for their affinity against a panel of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. acs.orgresearchgate.netnih.gov This screening identified numerous analogs with high affinity and selectivity specifically for the αvβ6 integrin. acs.orgresearchgate.netnih.gov The molecular recognition is achieved through the specific interactions of the compound's structural motifs with the binding pocket of the integrin. The tetrahydronaphthyridine and arylbutanoic acid components of the molecule act as mimetics of the arginine-glycine-aspartic acid (RGD) motif, which is a common recognition sequence for many integrins. researchgate.net
Characterization of Binding Thermodynamics and Kinetics
The interaction between pyrazolylbutanoic acid derivatives and integrin receptors has been characterized by its high affinity and slow dissociation kinetics, indicative of a stable drug-receptor complex. For the highly selective αvβ6 inhibitor, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a very high affinity was determined in a radioligand binding assay, with a pKi value of 11. acs.orgresearchgate.netnih.gov This corresponds to a sub-nanomolar dissociation constant. Furthermore, this compound exhibits a long dissociation half-life of 7 hours, which underscores the stability of the binding. acs.orgresearchgate.net While detailed thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding have not been extensively reported in the public domain, the high affinity and long residence time suggest a highly favorable binding process.
| Compound | Integrin Subtype | Binding Affinity (pKi) | Dissociation Half-life (t½) |
| (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | αvβ6 | 11 | 7 hours |
Modulation of Enzyme Activity
The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the active sites of various enzymes, leading to their inhibition.
Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
| H-006 | DHODH | 3.8 nM |
Other Enzyme Targets Associated with Pyrazole Scaffolds
The versatility of the pyrazole scaffold allows for its interaction with a broad range of enzymes. One such example is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme that is a potential target for novel antibiotics. nih.govnih.gov Pyrazole-based inhibitors have been synthesized and shown to be effective against DapE from Haemophilus influenzae. For example, a pyrazole analog bearing an aminopyridine amide exhibited an IC50 of 17.9 ± 8.0 μM. nih.gov The single (R)-enantiomer of an α-methyl analog showed an IC50 of 18.8 µM. nih.gov These findings highlight the potential for pyrazolylbutanoic acid derivatives to be developed as inhibitors of various enzymes beyond DHODH.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
| Pyrazole with aminopyridine amide | DapE | 17.9 ± 8.0 μM |
| (R)-enantiomer of α-methyl pyrazole | DapE | 18.8 µM |
Receptor Agonism or Antagonism Mechanisms
In addition to enzyme inhibition, pyrazole derivatives can also act as ligands for various receptors, functioning as either agonists or antagonists to modulate receptor activity.
Research into trisubstituted-pyrazol carboxamides has revealed their potential as potent and selective antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. nih.gov One particular derivative, compound 4j, demonstrated a high affinity for FXR with an IC50 of 7.5 nM in a binding assay and 468.5 nM in a cell-based antagonistic assay. nih.gov The mechanism of antagonism likely involves the binding of the pyrazole derivative to the ligand-binding domain of the FXR, which prevents the conformational changes required for the recruitment of coactivators and subsequent gene transcription. The pyrazole heterocycle is considered a "privileged scaffold" in drug discovery due to its wide range of biological activities, including the modulation of G-protein coupled receptors. nih.gov
| Compound | Receptor | Activity | Inhibitory Concentration (IC50) |
| Compound 4j | FXR | Antagonist | 7.5 nM (binding assay) |
| 468.5 nM (cell-based assay) |
Exploration of Antifolate Mechanisms for Anti-parasitic Activity
The folate pathway is a crucial target for anti-parasitic drug development because it is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the rapid proliferation of parasitic organisms. tandfonline.com Antifolate drugs disrupt this pathway, leading to cell death. nih.gov Pyrazole derivatives have emerged as promising candidates that exhibit anti-parasitic effects by targeting key enzymes in this pathway. tandfonline.comnih.gov
The primary target for many antifolate agents is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a necessary cofactor for the synthesis of purines, thymidylate, and several amino acids. nih.gov Inhibition of DHFR leads to a depletion of these essential molecules, thereby halting DNA synthesis and cell replication. nih.gov
Several studies have demonstrated the potential of pyrazole-containing compounds to act as DHFR inhibitors. For instance, novel series of pyrazole analogues have been designed and synthesized, showing significant in vitro antimicrobial and DHFR inhibition activity. nih.govtandfonline.com Some of these derivatives exhibited inhibitory activity comparable to, or even exceeding, that of the well-known DHFR inhibitor, methotrexate. nih.govtandfonline.com
In the context of anti-parasitic activity, certain pyrazolylpyrazoline derivatives have shown promising results against Plasmodium berghei and chloroquine-resistant strains of Plasmodium falciparum, the parasites responsible for malaria. tandfonline.comnih.gov Mechanistic studies suggest that their mode of action involves an antifolate mechanism. tandfonline.comnih.gov This was demonstrated by the reversal of their antileishmanial activity in the presence of folic and folinic acids, indicating that these compounds target the folate pathway. tandfonline.comnih.gov Molecular docking studies have further supported these findings by showing favorable binding interactions between pyrazole derivatives and the active site of parasitic DHFR. tandfonline.comnih.gov
The following table summarizes the DHFR inhibitory activity of selected pyrazole derivatives from a representative study.
| Compound ID | Structure | Target Organism/Enzyme | IC₅₀ (µM) | Reference |
| 3a | Benzenesulphonamide moiety with 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazine (B178648) | Dihydrofolate Reductase (DHFR) | 0.11 ± 1.05 | nih.govtandfonline.com |
| 6a | Benzenesulphonamide moiety with 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine | Dihydrofolate Reductase (DHFR) | 0.09 ± 0.91 | nih.govtandfonline.com |
| Methotrexate | (Reference Drug) | Dihydrofolate Reductase (DHFR) | 0.14 ± 1.25 | nih.govtandfonline.com |
This table is for illustrative purposes and shows the potential of the pyrazole scaffold in DHFR inhibition.
Broader Biological Pathways Affected by Pyrazole-Butanoic Acid Derivatives
The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide array of molecules exhibiting a broad spectrum of biological activities beyond antifolate mechanisms. mdpi.com Derivatives of pyrazole have been reported to possess anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. mdpi.com While direct studies on 3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid are limited, the activities of related compounds suggest several potential biological pathways that could be affected.
Anti-inflammatory and Analgesic Pathways: Several pyrazole derivatives are known to function as anti-inflammatory and analgesic agents. This is often achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in compounds that show significant antibacterial and antifungal activity. mdpi.com The mechanisms for these actions are varied and can include the inhibition of essential microbial enzymes.
Anticancer Pathways: A number of pyrazole derivatives have been investigated for their potential as anticancer agents. researchgate.net Their mechanisms of action can involve the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis. For example, some 1-H-pyrazole-3-carboxamide derivatives have been shown to exhibit potent inhibition of FLT3 and CDK kinases, which are implicated in certain types of leukemia. researchgate.net
Antiviral Activity: The antiviral potential of pyrazole derivatives has also been explored. Some compounds have demonstrated inhibitory activity against various viruses, including hepatitis B virus (HBV) and tobacco mosaic virus (TMV). mdpi.com
The diverse biological activities of pyrazole derivatives are summarized in the table below, highlighting the versatility of this chemical scaffold.
| Biological Activity | Potential Mechanism of Action | Examples of Pyrazole Derivatives | Reference |
| Anti-parasitic | Inhibition of Dihydrofolate Reductase (DHFR) | Pyrazolylpyrazoline derivatives | tandfonline.comnih.gov |
| Antimicrobial | Inhibition of essential microbial enzymes | Pyrazole-3-carboxylic acid derivatives | mdpi.com |
| Anticancer | Inhibition of protein kinases (e.g., FLT3, CDK) | 1-H-pyrazole-3-carboxamide derivatives | researchgate.net |
| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) enzymes | Phenylbutazone (a pyrazolidinedione) | Not directly cited, general knowledge |
| Antiviral | Inhibition of viral replication enzymes | Pyrazole derivatives containing oxime moiety | mdpi.com |
Future Perspectives and Research Avenues for 3 3 Phenyl 1h Pyrazol 1 Yl Butanoic Acid
Development of Advanced Synthetic Methodologies for Diverse Analog Libraries
The generation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of a lead compound. For 3-(3-phenyl-1H-pyrazol-1-yl)butanoic acid, the development of advanced and efficient synthetic strategies is crucial for creating a wide array of analogs.
Plausible Synthetic Strategies and Diversification:
A plausible synthetic route to this compound could involve a multi-step process. Initially, a Knoevenagel condensation of acetophenone (B1666503) with a suitable carbonyl compound, followed by a cyclization reaction with hydrazine (B178648), can form the 3-phenyl-1H-pyrazole core. Subsequent N-alkylation with a butanoic acid derivative would yield the final product.
To generate a diverse library of analogs, this general strategy can be modified in several ways:
Variation of the Phenyl Ring Substituent: By starting with different substituted acetophenones, a range of analogs with diverse electronic and steric properties on the phenyl ring can be synthesized. This allows for a systematic investigation of the structure-activity relationship (SAR).
Modification of the Pyrazole (B372694) Core: The pyrazole ring itself can be substituted at various positions. Classical methods often yield mixtures of regioisomers, but modern synthetic techniques can offer better control.
Alterations to the Butanoic Acid Side Chain: The length, branching, and functionalization of the carboxylic acid side chain can be varied to optimize pharmacokinetic and pharmacodynamic properties.
Advanced Synthetic Methodologies:
Beyond classical approaches, modern synthetic organic chemistry offers several powerful tools for the efficient and diverse synthesis of pyrazole derivatives:
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The development of a novel MCR for the synthesis of this compound and its analogs could significantly accelerate library generation.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds like pyrazoles.
Catalytic Methods: The use of transition metal catalysts, such as rhodium, can enable highly selective and asymmetric syntheses. For instance, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester could be a sophisticated method to introduce the phenyl group and control stereochemistry.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility, making it an attractive platform for the large-scale production of a lead compound and its analogs.
By employing these advanced methodologies, researchers can rapidly and efficiently generate a comprehensive library of this compound analogs for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel analogs of this compound.
Predictive Modeling and Virtual Screening:
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on an initial set of synthesized and tested analogs, it is possible to establish a mathematical relationship between the chemical structure and biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.
Molecular Docking: If a biological target for this compound is identified, molecular docking simulations can be used to predict the binding mode and affinity of virtual analogs to the target's active site. This in silico screening approach can efficiently filter large virtual libraries to identify compounds with a high probability of being active.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, helping to assess the stability of the interaction and refine the design of more potent inhibitors.
Generative Models for De Novo Design:
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical space. These models can then be used to generate entirely new molecules with desired properties, such as high predicted activity against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This approach can lead to the discovery of novel and patentable chemical matter based on the this compound scaffold.
AI tools are also being developed to assist in the planning of synthetic routes for novel compounds. By analyzing vast amounts of chemical reaction data, these tools can propose efficient and feasible synthetic pathways, saving considerable time and resources in the laboratory.
The synergistic use of these AI and ML techniques can create a powerful "design-make-test-analyze" cycle, significantly accelerating the journey from a promising scaffold to a clinical candidate.
Multi-Omics Approaches for Comprehensive Biological Pathway Elucidation
To fully understand the therapeutic potential and mechanism of action of this compound and its analogs, a systems-level understanding of their biological effects is essential. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, can provide a holistic view of the cellular response to a compound.
Proteomics and Phosphoproteomics: These approaches can identify changes in the abundance and phosphorylation status of proteins within cells upon treatment with the compound. This can reveal the direct targets of the compound and the downstream signaling pathways that are affected. For instance, a study on a pyrazolo[3,4-d]pyrimidine Src inhibitor in human osteosarcoma used proteomics and phosphoproteomics to reveal changes in proteins involved in cancer-related processes, suggesting pro-apoptotic, antiproliferative, and potentially antimetastatic effects. mdpi.com
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can identify genes whose expression is altered by the compound. This can provide valuable clues about the biological processes that are modulated.
Metabolomics: This involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. Metabolomic profiling can reveal changes in metabolic pathways, providing insights into the compound's effects on cellular energy production, biosynthesis, and other vital functions.
By integrating data from these different "omics" layers, researchers can construct detailed models of the biological pathways modulated by this compound. This comprehensive understanding is invaluable for identifying biomarkers of drug response, predicting potential side effects, and discovering novel therapeutic applications.
Exploration of Novel Therapeutic Applications Beyond Current Indications
The pyrazole scaffold is present in a wide range of approved drugs with diverse therapeutic applications, highlighting the versatility of this chemical moiety. nih.gov While the initial therapeutic focus for this compound might be in a specific area, its structural features suggest potential for a broader range of applications.
Potential Therapeutic Areas for Exploration:
Oncology: Pyrazole derivatives are well-represented among anticancer agents, targeting a variety of pathways involved in cancer cell proliferation, survival, and metastasis. mdpi.com Many pyrazole-containing drugs are kinase inhibitors, and it would be worthwhile to screen this compound and its analogs against a panel of cancer-related kinases.
Inflammatory Diseases: Several pyrazole-based compounds exhibit potent anti-inflammatory properties. The potential of this compound analogs as inhibitors of key inflammatory mediators should be investigated.
Infectious Diseases: The pyrazole nucleus is found in compounds with antibacterial, antifungal, and antiviral activities. nih.govnih.gov Screening a library of this compound derivatives against a panel of pathogenic microbes could uncover novel anti-infective agents.
Neurological Disorders: Some pyrazoline derivatives have been explored for their potential in treating neurological disorders. nih.gov Given the importance of targeting specific receptors and enzymes in the central nervous system, analogs of this compound could be designed and evaluated for their activity on neurological targets.
Emerging Targets:
The field of drug discovery is constantly evolving, with new biological targets being identified. A proactive approach to exploring the potential of this compound would involve screening it against a panel of emerging and less-explored targets, which could lead to first-in-class therapeutics for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Phenyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole derivatives and butanoic acid precursors. For example, branched carboxylic acids with pyrazole substituents are often synthesized using trityl-protected intermediates to enhance regioselectivity. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling). Purification typically employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole and phenyl rings.
- X-ray crystallography (using software like WinGX/ORTEP) to resolve molecular geometry and hydrogen-bonding networks .
- FT-IR to identify carboxylic acid (-COOH) and pyrazole N-H stretching vibrations.
Q. How is the antibacterial activity of this compound evaluated in vitro, and what are common assay pitfalls?
- Methodological Answer : Antibacterial activity is typically assessed via minimum inhibitory concentration (MIC) assays against gram-positive/negative strains (e.g., S. aureus, E. coli). Pitfalls include:
- Inconsistent inoculum preparation (standardize using McFarland standards).
- Solvent interference (use DMSO controls ≤1% v/v).
- Reference compounds like ciprofloxacin are essential for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines).
- Compound stability : Perform HPLC-UV/MS stability studies under assay conditions (pH, temperature).
- Metabolite interference : Use metabolic inhibitors (e.g., CYP450 inhibitors) or isolate active metabolites .
Q. What mechanistic insights exist for this compound’s interaction with autophagy or kinase pathways?
- Methodological Answer : Pyrazole derivatives often modulate autophagy via mTOR/p70S6K inhibition . Mechanistic studies may involve:
- Western blotting for LC3-II/p62 (autophagy markers).
- Kinase inhibition assays (e.g., competitive ATP-binding studies).
- Computational docking to identify binding pockets (e.g., mTOR’s catalytic domain) .
Q. Which computational tools are recommended for modeling its 3D structure and ligand-receptor interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding affinities.
- DFT calculations : Gaussian 09 for optimizing geometry and electronic properties.
- Crystallographic validation : WinGX for refining X-ray data and validating computational models .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer : Strategies include:
- Introducing polar substituents (e.g., -OH, -NH₂) at the phenyl or pyrazole ring (see analogs in ).
- Prodrug design : Esterification of the carboxylic acid group for improved membrane permeability.
- Salt formation : Sodium or lysine salts to enhance aqueous solubility .
Q. What strategies mitigate low yields in multi-step syntheses of pyrazole-carboxylic acid derivatives?
- Methodological Answer :
- Protecting groups : Use tert-butyl or trityl groups to shield reactive sites during synthesis.
- Microwave-assisted synthesis : Reduces reaction time and side products.
- In-line analytics : Real-time HPLC monitoring to identify and address bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
